molecular formula C17H24O3 B1671286 6-Shogaol CAS No. 23513-13-5

6-Shogaol

Cat. No.: B1671286
CAS No.: 23513-13-5
M. Wt: 276.4 g/mol
InChI Key: OQWKEEOHDMUXEO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Shogaol is a bioactive phenolic compound derived from ginger (Zingiber officinale), primarily formed through thermal dehydration of its precursor, 6-gingerol, during drying or cooking . It is recognized as one of the most pharmacologically active constituents in ginger, exhibiting potent anti-inflammatory, antioxidant, antitumor, antidiabetic, and neuroprotective properties . Structurally, this compound features an α,β-unsaturated ketone group, which is critical for its electrophilic reactivity and biological activity, including NRF2 activation and inhibition of histone acetyltransferase (HAT) enzymes like p300 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Shogaol can be synthesized through a series of chemical reactions. One possible synthesis starts with a Claisen condensation of vanillin and acetone, producing dehydrozingerone. This product then undergoes an aldol condensation with hexanal in tetrahydrofuran to form 6-dehydroshogaol and 6-dehydrogingerol. The latter can be hydrogenated to 6-gingerol by a catalyst, and finally, hydrochloric acid is added to obtain the desired 6-shogaol .

Industrial Production Methods: Industrial production of shogaol often involves the dehydration of gingerols, which are abundant in fresh ginger. This can be achieved through various drying methods such as hot air drying, solar tunnel drying, and open sun drying. High temperatures and acidic conditions facilitate the conversion of gingerols to shogaols .

Chemical Reactions Analysis

Types of Reactions: Shogaol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Shogaol can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of shogaol can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Shogaol can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated ketone moiety.

Major Products: The major products formed from these reactions include reduced forms of shogaol, such as gingerol, and various substituted derivatives that retain the core structure of shogaol .

Scientific Research Applications

Anti-Inflammatory Effects

6-Shogaol exhibits potent anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Research indicates that it effectively inhibits the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Key Findings:

  • Cell Viability: In RAW 264.7 macrophages, this compound significantly reduced lipopolysaccharide (LPS)-induced nitrite release in a concentration-dependent manner without impairing cell viability .
  • Mechanism of Action: The compound downregulates the NF-κB signaling pathway, inhibiting the translocation of p65 and p50 subunits into the nucleus and reducing IκBα degradation .
StudyConcentrationEffect
Ha et al., 202110-20 µMInhibition of COX-2 and iNOS
Frontiers in Pharmacology, 202230 µMReduced leukocyte adhesion in endothelial cells

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases, particularly Parkinson's disease. It protects dopaminergic neurons from damage induced by neurotoxins.

Key Findings:

  • In Vivo Studies: In MPTP-treated mice, this compound improved motor coordination and increased the number of tyrosine hydroxylase-immunoreactive neurons .
  • Mechanism of Action: The compound inhibits microglial activation and reduces levels of pro-inflammatory cytokines such as TNF-α and nitric oxide .
StudyModelOutcome
Nature Reviews, 2013MPTP mouse modelReversal of motor deficits
Frontiers in Pharmacology, 2022LPS-induced microglia toxicityReduced production of inflammatory mediators

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It induces apoptosis in cancer cells through various mechanisms.

Key Findings:

  • Induction of Apoptosis: In hepatocellular carcinoma cells, this compound was shown to activate caspases and induce PARP cleavage, leading to cell death .
  • Comparative Efficacy: Compared to other ginger constituents like 6-gingerol, this compound exhibited stronger anticancer effects due to its unique chemical structure .
StudyCancer TypeMechanism
PLOS ONE, 2012Hepatocellular carcinomaCaspase activation
MDPI Review, 2021Various cancersInduction of apoptosis

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related diseases.

Key Findings:

  • Scavenging Activity: It has been identified as a potent scavenger of superoxide and hydroxyl radicals with IC50 values lower than those of other ginger compounds .
  • Clinical Relevance: The antioxidant properties may play a role in preventing chronic diseases associated with oxidative stress.
StudyRadical TypeIC50 Value (µM)
MDPI Review, 2021Superoxide0.85
MDPI Review, 2021Hydroxyl radical0.72

Mechanism of Action

Shogaol exerts its effects through multiple mechanisms. It can induce apoptosis (programmed cell death) in cancer cells by increasing the production of reactive oxygen species and activating apoptotic pathways. Shogaol also inhibits the AKT/mTOR signaling pathway, which is involved in cell growth and survival . Additionally, shogaol has anti-inflammatory effects by modulating the activity of nuclear factor kappa B (NF-κB) and other inflammatory mediators .

Comparison with Similar Compounds

6-Shogaol vs. 6-Paradol

6-Paradol, a hydrogenated metabolite of this compound, shares structural similarities but lacks the α,β-unsaturated ketone. Both compounds demonstrate comparable neuroprotective effects in experimental autoimmune encephalomyelitis (EAE) mice, reducing demyelination and microglial activation . However, this compound’s bioactivity is partially attributed to its biotransformation into 6-paradol, suggesting that the parent compound may act as a prodrug .

Parameter This compound 6-Paradol
Structure α,β-unsaturated ketone Saturated ketone
Neuroprotection Reduces EAE symptoms via metabolite Directly inhibits TNF-α and microglia
Stability Chemically unstable (requires −20°C) More stable due to saturated structure

This compound vs. 6-Gingerol

6-Gingerol, the precursor to this compound, is abundant in fresh ginger but less potent. The α,β-unsaturated ketone in this compound enhances its reactivity, enabling:

  • 20-fold greater potency in suppressing TGF-β-induced fibrosis compared to 6-gingerol .
  • Superior anticancer activity, inducing apoptosis in hepatocellular carcinoma (HCC) cells at lower doses (e.g., 20 μM for 50% inhibition of SMMC-7721 cells) .
  • Enhanced antioxidant effects via NRF2 activation, whereas 6-gingerol primarily acts through COX-2 inhibition .
Parameter This compound 6-Gingerol
Bioactivity IC50: 1 μM (p300-HAT inhibition) Less active (e.g., IC50 ~20 μM)
Anticancer Induces ER stress-mediated apoptosis Moderate cytotoxicity
Solubility Poor aqueous solubility Higher solubility in fresh ginger

This compound vs. Curcumin

Both compounds inhibit p300-HAT activity with similar IC50 values (~1 μM) due to shared α,β-unsaturated ketone motifs . However, curcumin’s diketone structure and additional aromatic rings confer distinct properties:

  • Curcumin has broader anti-inflammatory effects but lower bioavailability due to rapid metabolism.
  • This compound exhibits superior neuritogenic activity , mimicking nerve growth factor (NGF) at 500 ng/ml (comparable to 50 ng/ml NGF) .
Parameter This compound Curcumin
Neuritogenesis 26.88% neurite-bearing cells at 500 ng/ml 21.6% at 20 μM (~5.53 μg/ml)
Structural Motifs Monoketone Diketone
Bioavailability Free form detectable in plasma Rapid conjugation and excretion

Biological Activity

6-Shogaol, a phenolic compound derived from ginger (Zingiber officinale), has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

1. Anti-inflammatory Effects
this compound exhibits potent anti-inflammatory effects by modulating various signaling pathways. Studies have demonstrated that it inhibits the activation of the NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. In RAW 264.7 macrophages, this compound reduced LPS-induced translocation of NF-κB subunits p50 and p65 into the nucleus and inhibited COX-2 and iNOS expression . Additionally, it was found to impair the MAPK signaling pathway, particularly reducing ERK activation while not affecting p38 phosphorylation .

2. Antioxidant Activity
The compound has shown strong antioxidant properties, significantly enhancing the expression of Nrf2 and HO-1 in HepG2 cells under oxidative stress conditions induced by H2O2. The upregulation of γ-glutamylcysteine synthetase (GCS) was also observed, suggesting a protective mechanism against oxidative damage . The antioxidant activity is further supported by its ability to increase glutathione levels in cells.

3. Neuroprotective Properties
Research indicates that this compound protects against neuroinflammation and neuronal cell death. In models of dopaminergic neuron injury, it alleviated motor deficits and reduced cell death by inhibiting inflammatory responses in microglia . The compound's neuroprotective effects are attributed to its ability to downregulate pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating neuroinflammation .

Anticancer Activity

1. Inhibition of Cancer Cell Proliferation
this compound has shown promising results in various cancer cell lines. For instance, in head and neck squamous cell carcinoma (HNSCC) models, it significantly inhibited cell proliferation in a dose-dependent manner . The compound induced apoptosis in both SCC4 and SCC25 cell lines, with flow cytometry confirming increased apoptotic cells after treatment .

2. Case Study: Renal Ischemia-Reperfusion Injury
In a study focusing on acute kidney injury (AKI), this compound demonstrated protective effects against renal ischemia-reperfusion injury. Mice treated with this compound showed decreased levels of plasma creatinine and blood urea nitrogen, alongside reduced neutrophil infiltration and pro-inflammatory cytokine synthesis . This suggests that this compound may be beneficial in managing renal inflammation and injury.

Summary of Research Findings

Biological ActivityFindings
Anti-inflammatory Inhibits NF-κB activation; reduces COX-2/iNOS expression; modulates MAPK pathways
Antioxidant Enhances Nrf2 and HO-1 expression; increases GCS levels; protects against oxidative stress
Neuroprotective Reduces neuroinflammation; protects dopaminergic neurons; inhibits pro-inflammatory cytokines
Anticancer Induces apoptosis in HNSCC; inhibits proliferation in cancer cell lines
Renal Protection Decreases plasma creatinine; reduces kidney inflammation in AKI models

Q & A

Basic Research Questions

Q. What experimental approaches are used to assess 6-Shogaol's cytotoxic effects on cancer cells?

  • Methodology :

  • Cell viability : MTT assays to measure dose-dependent inhibition (e.g., IC50 values) in cancer cell lines (e.g., OSCC, HeLa, MCF-7) .
  • Proliferation : Colony formation assays to evaluate long-term growth suppression .
  • Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic populations .
  • Protein markers : Western blotting for caspase activation, Bax/Bcl-2 ratio, and PARP cleavage .
    • Key controls : Include non-toxic concentrations in normal cells (e.g., hOMFs) to validate selectivity .

Q. How is this compound extracted and quantified from ginger?

  • Extraction : Microwave-assisted methods using ethanol (40–80% concentration), optimized via response surface methodology (RSM) with variables like power (300–600 W) and time (5–20 min) .
  • Quantification :

  • HPLC : C18 columns, mobile phase (e.g., acetonitrile/water), retention times ~10.8 min (6-gingerol) and ~19.9 min (this compound) .
  • Validation : System suitability tests (USP guidelines) for resolution (>3.0 between 6-gingerol and capsaicin) and tailing factor (<2.0) .

Q. What in vivo models validate this compound's antitumor efficacy?

  • Models :

  • Xenografts : Tumor volume reduction in cervical (HeLa/SiHa) and hepatocellular carcinoma (SMMC-7721) mouse models .
  • Osteoarthritis : Surgical induction of knee OA in C57BL6 mice, with cartilage damage assessed via histopathology and synovial inflammation markers .
    • Endpoints : Immunohistochemistry for Ki-67 (proliferation), TUNEL (apoptosis), and LC3 (autophagy) .

Advanced Research Questions

Q. How does this compound modulate autophagy in cancer cells, and what is its crosstalk with apoptosis?

  • Mechanistic insights :

  • In cervical cancer, this compound induces autophagy (LC3-positive puncta) but suppresses apoptosis; inhibition with Bafilomycin A1 enhances cell death .
  • In hepatocellular carcinoma, apoptosis is driven via ER stress (PERK/eIF2α activation) and ROS, independent of autophagy .
    • Experimental design : Combine autophagy inhibitors/inducers with this compound and monitor apoptosis (flow cytometry) and autophagic flux (Western blot for p62/LC3-II) .

Q. What are the key challenges in reconciling contradictory data on this compound's effects across cancer models?

  • Variability factors :

  • Cell line specificity : G2/M arrest in MCF-7 (breast) vs. ERK/p38-mediated apoptosis in HNSCC .
  • Dose dependency : Pro-survival autophagy at low doses (e.g., 10 µM) vs. cytotoxic ER stress at high doses (20–50 µM) .
    • Resolution strategies :
  • Standardize concentration ranges (e.g., 0–50 µM) and include pathway-specific inhibitors (e.g., PI3K agonists, ROS scavengers) .

Q. How does this compound interact with immune components in the tumor microenvironment?

  • Key findings :

  • Inhibits CCL2 secretion from tumor-associated dendritic cells (TADCs), reducing cancer stemness and metastasis in lung (A549) and breast (MDA-MB-231) models .
  • Suppresses STAT3 phosphorylation, blocking crosstalk between cancer cells and TADCs .
    • Methods :
  • Co-culture systems with TADCs and cancer cells, followed by ELISA for CCL2 and flow cytometry for CD44+/CD24− populations .

Q. What computational tools predict this compound's molecular targets and binding modes?

  • Approaches :

  • Docking studies : Simulate binding to TLR4/MD2 complex (e.g., Glide SP/XP scoring) to validate anti-inflammatory effects .
  • Systems biology : Network pharmacology to link DEGs (e.g., TRADD, CREB3L1) with survival outcomes in breast cancer (MCF-7) .

Q. Methodological Considerations

  • Contradiction analysis : Compare results across studies using meta-analysis frameworks (e.g., forest plots for IC50 variability) .
  • Combinatorial therapy : Test synergism with cisplatin (HNSCC) or chloroquine (autophagy inhibition in MCF-7) .

Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWKEEOHDMUXEO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336611
Record name trans-6-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-66-8, 23513-13-5
Record name Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 555-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-6-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Shogaol
Reactant of Route 2
Reactant of Route 2
6-Shogaol
Reactant of Route 3
6-Shogaol
Reactant of Route 4
Reactant of Route 4
6-Shogaol
Reactant of Route 5
6-Shogaol
Reactant of Route 6
6-Shogaol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.